Home > Products > Screening Compounds P50272 > Protein SSX2 (41-49)
Protein SSX2 (41-49) -

Protein SSX2 (41-49)

Catalog Number: EVT-243552
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein SSX2
Overview

Protein SSX2 (41-49) is a peptide derived from the SSX2 protein, which is part of the cancer/testis antigen family. This specific peptide plays a significant role in cancer immunology, particularly in the context of tumor-associated antigens. SSX2 is predominantly expressed in various tumors, including synovial sarcoma, and has been identified as a target for immunotherapeutic strategies due to its restricted expression in normal tissues. The peptide sequence of SSX2 (41-49) is recognized by cytotoxic T lymphocytes, making it a candidate for developing cancer vaccines and adoptive T cell therapies.

Source

SSX2 is encoded by the SSX2 gene located on the X chromosome. It is primarily expressed in testicular germ cells but aberrantly activated in several malignancies, notably synovial sarcoma. The peptide SSX2 (41-49) has been characterized as an immunodominant epitope recognized by CD8+ T cells in HLA-A2 restricted contexts .

Classification

SSX2 belongs to the cancer/testis antigen group, which includes proteins that are typically silent in adult somatic tissues but re-expressed in various cancers. This classification makes them attractive targets for immunotherapy since they can elicit immune responses without significant off-target effects on normal tissues.

Synthesis Analysis

Methods

The synthesis of Protein SSX2 (41-49) can be achieved through various methods, including:

  1. Solid Phase Peptide Synthesis (SPPS): This widely used method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed for protecting amino groups during synthesis .
  2. Recombinant DNA Technology: This method involves cloning the SSX2 gene into an expression vector, followed by transformation into host cells (such as bacteria or yeast) for protein production.
  3. Chemical Synthesis: Direct chemical synthesis can also be used for shorter peptides like SSX2 (41-49), allowing for precise control over the sequence and modifications.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and coupling reagents, to ensure high yield and purity of the final product. Characterization techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of the synthesized peptide.

Molecular Structure Analysis

Structure

The molecular structure of Protein SSX2 (41-49) consists of a sequence of amino acids that form a specific three-dimensional conformation crucial for its recognition by T cell receptors. The primary sequence is as follows:

SSX2 41 49 LQGQGQY\text{SSX2 41 49 LQGQGQY}

Data

Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into how this peptide interacts with major histocompatibility complex molecules and T cell receptors, although specific structural data for this peptide may be limited.

Chemical Reactions Analysis

Reactions

Protein SSX2 (41-49) undergoes several biochemical interactions that are critical for its function:

  1. Binding to Major Histocompatibility Complex Class I Molecules: The peptide binds to HLA-A2 molecules on antigen-presenting cells, facilitating its recognition by CD8+ T cells.
  2. T Cell Activation: Upon recognition by T cell receptors, this interaction triggers a cascade of intracellular signaling events leading to T cell activation and proliferation.

Technical Details

These reactions often involve conformational changes in both the peptide and the T cell receptor, which can be studied using biophysical methods such as surface plasmon resonance or fluorescence resonance energy transfer.

Mechanism of Action

The mechanism of action for Protein SSX2 (41-49) involves:

  1. Presentation on Antigen-Presenting Cells: The peptide is processed by proteasomes and presented on the surface of antigen-presenting cells bound to HLA-A2 molecules .
  2. T Cell Recognition and Activation: CD8+ T cells recognize the peptide-HLA complex through their T cell receptors, leading to activation and cytotoxic responses against tumor cells expressing SSX2.

Data

Studies have shown that T cells specific to this peptide can effectively kill tumor cells expressing SSX2 in vitro, highlighting its potential use in immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of Protein SSX2 (41-49) is approximately 1,000 Da.
  • Solubility: Typically soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Peptides like SSX2 (41-49) can be sensitive to degradation by proteolytic enzymes; thus, modifications may be necessary to enhance stability.
  • Reactivity: The peptide's reactivity with antibodies or T cell receptors is crucial for its function in immunotherapy applications.

Relevant analyses include stability studies under varying pH and temperature conditions to assess shelf-life and storage requirements.

Applications

Protein SSX2 (41-49) has significant applications in:

  1. Cancer Immunotherapy: As an immunogenic epitope, it serves as a target for vaccine development aimed at eliciting strong immune responses against tumors expressing SSX2.
  2. Adoptive Cell Transfer Therapy: T cells engineered to express receptors specific for this peptide can be used to directly target and eliminate cancer cells .
  3. Diagnostic Tools: Its specificity can assist in developing diagnostic assays for detecting tumors that express SSX2.
Immunogenicity of SSX2 (41-49) as a Cancer-Testis Antigen

Role of SSX2 in Tumor-Specific Immune Responses

SSX2 (Synovial Sarcoma X Breakpoint 2) is a cancer-testis antigen (CTA) characterized by restricted expression in immune-privileged germline tissues and ectopic expression in diverse malignancies. The SSX2-derived peptide KASEKIFYV (residues 41-49) elicits robust tumor-specific cytotoxic T lymphocyte (CTL) responses. In HLA-A2.1+/HLA-DR1+ transgenic mice, DNA vaccines encoding full-length SSX2 induced potent CD8+ T-cell activation against peptide-pulsed targets. Crucially, these CTLs lysed HLA-A2+ prostate cancer cells endogenously expressing SSX2, confirming in vivo processing and presentation of the epitope [1].

Advanced prostate cancer patients exhibit detectable SSX2-specific CTLs in peripheral blood, indicating natural immunogenicity and circumvention of immune tolerance [1]. Spontaneous IgG responses against SSX2 occur in 10% of melanoma patients, reinforcing its immunogenic potential [3]. Epigenetic modifiers like 5-aza-2'-deoxycytidine upregulate SSX2 expression in tumor cells, enhancing antigen visibility and enabling combinational immunotherapeutic strategies [1] [3].

Table 1: SSX2 (41-49)-Driven Immune Responses in Experimental Models

Model SystemImmune Response ReadoutFunctional OutcomeSource
HLA-A2/DR1 transgenic miceIFN-γ ELISPOT: >500 SFU/10⁶ splenocytesLysis of HLA-A2+ prostate cancer cells [1]
Prostate cancer patientsCTLs detectable in peripheral bloodCorrelation with advanced disease stage [1]
AML xenograftsIFN-γ release by SSX2 CAR-T cellsTumor elimination in co-culture assays [7]

Mechanisms of SSX2 Epitope Presentation via HLA-A*0201

The SSX241-49 epitope (KASEKIFYV) binds HLA-A*0201 with high affinity, facilitated by canonical anchor residues at position 2 (A2) and the C-terminus (V9). T2 cell binding assays demonstrated stabilization of HLA-A*0201 complexes, with relative mean fluorescence intensity (MFI) increases >5-fold over controls, confirming efficient peptide-MHC interaction [1].

Structural analyses reveal the peptide adopts a conserved conformation within the HLA-A*0201 groove:

  • Lys1 and Tyr8 form hydrogen bonds with HLA heavy chain residues
  • Phe7 anchors into the hydrophobic F-pocket
  • Solvent-exposed residues (Glu4-Lys5) enable TCR engagement [7]

TCR-like monoclonal antibodies (e.g., Fab/3) specifically recognize the SSX241-49/HLA-A*0201 complex. The antibody's heavy chain shares 99% homology with IGHV3-5302, while its light chain aligns with IGLV6-5703, enabling high-affinity (KD ~10 nM) interactions critical for diagnostic and therapeutic applications [7] [8].

Table 2: Biophysical Properties of SSX2 (41-49)-HLA-A*0201 Interaction

ParameterValue/CharacteristicMethod
Anchor residuesA2, V9Positional scanning
Binding affinity (T2 cells)>5-fold MFI increase vs. controlFlow cytometry
Key hydrogen bondsK1-HLAαY7, Y8-HLAαT143Molecular docking
TCR-facing residuesS3-E4-K5-I6Structural modeling

Comparative Homology and Cross-Reactivity Among SSX Family Peptides

The SSX family comprises ten homologous proteins (SSX1-10) sharing >70% sequence similarity. SSX241-49 (KASEKIFYV) exhibits high homology with SSX341-49 (KASEKIFYV, identical) and SSX441-49 (KASQKIFYV, 1 substitution). Cross-reactivity profiling reveals:

  • Strong cross-reactivity: SSX341-49 (100% recognition by SSX2-specific CAR-T cells)
  • Weak/none: SSX4/7/9 (>3 residue variations, no functional activation) [7]

TCR-like CAR-T cells targeting SSX241-49 lysed HLA-A2+ AML cells expressing endogenous SSX2 or SSX3 but showed no activity against other SSX homologs. This specificity profile is advantageous therapeutically, as SSX3 expression is negligible in tumors and not inducible by demethylating agents [7]. Molecular mimicry with microbiota-derived peptides may prime cross-reactive T cells; Bacteroidetes/Firmicutes peptides sharing ≥6 residues with SSX2 epitopes stimulate IFN-γ release in healthy donors, suggesting natural immunosurveillance mechanisms [4].

Table 3: Cross-Reactivity Profile of SSX Homologs with SSX2 (41-49)

PeptideSequenceResidue DifferencesCAR-T ReactivityTumor Relevance
SSX241-49KASEKIFYVReference+++Broad expression
SSX341-49KASEKIFYVNone+++Negligible
SSX441-49KASQKIFYVQ4 (E4 in SSX2)-Variable
SSX541-49KASSKIYYVS4/S5/Y8-Low

Properties

Product Name

Protein SSX2 (41-49)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.